Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)-
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Overview
Description
Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- is an organic compound with the molecular formula C9H3BrF6O. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are substituted with a bromine atom and two trifluoromethyl groups, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- typically involves the oxidation of 3,5-bis(trifluoromethyl)benzyl alcohol. The reaction is carried out in a round-bottom flask equipped with a magnetic stirrer. The starting material, 3,5-bis(trifluoromethyl)benzyl alcohol, is mixed with a catalytic amount of TEMPO (0.05 mmol) and dissolved in dichloromethane (8 mL). Hydrochloric acid (0.50 mmol) and nitric acid (0.5 mmol) are then added to the reaction mixture. The flask is sealed and connected to an oxygen-filled balloon to maintain an oxygen-rich environment. The reaction is allowed to proceed at room temperature for several hours until completion .
Industrial Production Methods
Industrial production methods for Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 2-bromo-3,5-bis(trifluoromethyl)benzoic acid.
Reduction: 2-bromo-3,5-bis(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For example, it can inhibit mitochondrial electron transport at the cytochrome bc1 complex, affecting cellular respiration and energy production . The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzaldehyde
- 2-Bromo-5-(trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
- 2-(Trifluoromethyl)benzaldehyde
Uniqueness
Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. The bromine atom allows for further functionalization through substitution reactions, while the trifluoromethyl groups enhance its stability and lipophilicity. This combination makes it a valuable compound in various research and industrial applications .
Biological Activity
Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)-, also known as 2-Bromo-3-(trifluoromethyl)benzaldehyde, is a compound that has garnered attention for its unique chemical structure and biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C8H4BrF3O. Its structure includes a benzaldehyde group with bromine and trifluoromethyl substituents, which significantly influence its reactivity and biological interactions.
The biological activity of benzaldehyde derivatives often hinges on their ability to interact with biological macromolecules. The presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane permeability. This structural feature enables the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity .
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming stable complexes through its electrophilic sites.
- Cell Membrane Interaction : Enhanced lipophilicity allows it to penetrate cell membranes more effectively, leading to increased bioavailability in cellular environments.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that trifluoromethyl-substituted compounds can induce oxidative stress in cells, contributing to their biological effects .
Antitumor Activity
Research indicates that benzaldehyde derivatives exhibit significant antitumor properties. For instance, studies on trifluoromethyl-substituted compounds have shown their ability to reduce inflammation and promote apoptosis in hepatoma cells by inhibiting the NF-κB pathway . This suggests potential applications in cancer therapeutics.
Anti-inflammatory Properties
The introduction of trifluoromethyl groups in aromatic compounds is associated with enhanced anti-inflammatory activities. These compounds can inhibit pro-inflammatory pathways, making them candidates for treating inflammatory diseases .
Antimicrobial Effects
Certain studies have reported that benzaldehyde derivatives possess antimicrobial properties. The structural modifications with bromine and trifluoromethyl groups can enhance their efficacy against various pathogens .
Study 1: Antitumor Activity
In a study published in PMC, researchers synthesized various trifluoromethyl-substituted benzaldehydes and tested their effects on hepatoma cell lines. The results showed that these compounds significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of benzaldehyde derivatives. The study demonstrated that these compounds could effectively reduce cytokine production in macrophages stimulated by lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents .
Comparative Analysis
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
Benzaldehyde, 2-bromo-3,5-bis(trifluoromethyl)- | Antitumor, Anti-inflammatory | Enzyme inhibition, ROS generation |
Trifluoromethyl-substituted BAPs | Antitumor | NF-κB inhibition |
2-Bromo-5-(trifluoromethyl)benzaldehyde | Antimicrobial | Membrane disruption |
Properties
Molecular Formula |
C9H3BrF6O |
---|---|
Molecular Weight |
321.01 g/mol |
IUPAC Name |
2-bromo-3,5-bis(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H3BrF6O/c10-7-4(3-17)1-5(8(11,12)13)2-6(7)9(14,15)16/h1-3H |
InChI Key |
YDHKZHOKNCIWJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Br)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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